(2Z)-2-[(4-chlorophenyl)imino]-N-(3,5-dichlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide
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Overview
Description
(2E)-2-[(4-CHLOROPHENYL)IMINO]-N-(3,5-DICHLOROPHENYL)-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple halogenated phenyl groups and a thiazinane ring. The presence of chlorine and fluorine atoms in its structure contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(4-CHLOROPHENYL)IMINO]-N-(3,5-DICHLOROPHENYL)-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Involving the reaction of 4-chlorobenzaldehyde with 3,5-dichloroaniline to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with 2-(4-fluorophenyl)ethylamine to form the thiazinane ring.
Oxidation: The final step involves the oxidation of the thiazinane ring to introduce the oxo group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(4-CHLOROPHENYL)IMINO]-N-(3,5-DICHLOROPHENYL)-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Water radical cations, ambient conditions.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Nucleophilic reagents (e.g., sodium methoxide) for halogen substitution.
Major Products
Oxidation: Quaternary ammonium cations.
Reduction: Hydroxylated derivatives.
Substitution: Functionalized phenyl derivatives.
Scientific Research Applications
(2E)-2-[(4-CHLOROPHENYL)IMINO]-N-(3,5-DICHLOROPHENYL)-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-[(4-CHLOROPHENYL)IMINO]-N-(3,5-DICHLOROPHENYL)-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Altering Cellular Processes: Affecting cell proliferation, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Fluorobenzene: Benzene derivatives with a fluorine atom.
Uniqueness
(2E)-2-[(4-CHLOROPHENYL)IMINO]-N-(3,5-DICHLOROPHENYL)-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is unique due to its combination of halogenated phenyl groups and a thiazinane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C25H19Cl3FN3O2S |
---|---|
Molecular Weight |
550.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)imino-N-(3,5-dichlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C25H19Cl3FN3O2S/c26-16-3-7-20(8-4-16)31-25-32(10-9-15-1-5-19(29)6-2-15)23(33)14-22(35-25)24(34)30-21-12-17(27)11-18(28)13-21/h1-8,11-13,22H,9-10,14H2,(H,30,34) |
InChI Key |
FKLWLUJSDHWHHG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC(=NC2=CC=C(C=C2)Cl)N(C1=O)CCC3=CC=C(C=C3)F)C(=O)NC4=CC(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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